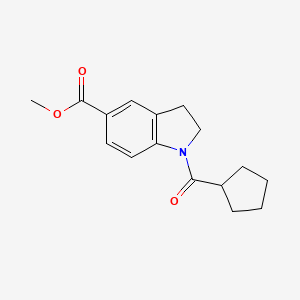
N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(cyclopentylsulfanyl)acetamide, commonly known as CCG-63802, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase PTP1B, which is a key regulator of insulin signaling and glucose metabolism.
Mécanisme D'action
CCG-63802 works by binding to the active site of PTP1B, thereby preventing it from dephosphorylating insulin receptor substrates (IRS) and other downstream signaling molecules. This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and improved insulin sensitivity. In addition, CCG-63802 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCG-63802 have been extensively studied in vitro and in vivo. In vitro studies have shown that CCG-63802 increases insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, it has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCG-63802 is its high selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. In addition, its potent inhibitory activity and favorable pharmacokinetic properties make it an ideal tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one of the limitations of CCG-63802 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of CCG-63802. One of the most promising areas of investigation is the development of new drugs based on CCG-63802 for the treatment of type 2 diabetes and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of CCG-63802. Finally, new analogs of CCG-63802 with improved pharmacokinetic properties and selectivity for PTP1B are also being developed to further expand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CCG-63802 involves a multi-step process that starts with the reaction of cyclopentylmagnesium bromide with 1-bromo-1-cycloheptene to form the corresponding cycloheptylcyclopentane. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-cyanosuccinimide to form the nitrile. The final step involves the reaction of the nitrile with 2-mercaptobenzoic acid to form CCG-63802.
Applications De Recherche Scientifique
CCG-63802 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its ability to inhibit PTP1B, a negative regulator of insulin signaling, makes it an attractive target for the development of new drugs to treat these metabolic disorders. In addition, CCG-63802 has also been shown to have anti-inflammatory and anti-cancer properties, which further expand its potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-cyclopentylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c16-12-15(9-5-1-2-6-10-15)17-14(18)11-19-13-7-3-4-8-13/h13H,1-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZOBJYKFGFOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
![4-[(3-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509246.png)
![N-[4-[2-(3-chlorophenyl)ethylamino]-4-oxobutyl]cyclopropanecarboxamide](/img/structure/B7509247.png)

![4-[(2-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509273.png)